molecular formula C20H18ClF3N2S B388215 (2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B388215
M. Wt: 410.9g/mol
InChI Key: FTYIAVNWQCUIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Isobutyl Group: The isobutyl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Final Compound: The final step involves the condensation of the thiazole derivative with a trifluoromethylphenylamine under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The thiazole ring and aromatic groups may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea: Similar in having chlorophenyl and trifluoromethylphenyl groups but differs in the core structure.

    4-(4-chlorophenyl)-3-isobutyl-1,3-thiazole-2-amine: Shares the thiazole ring and chlorophenyl group but lacks the trifluoromethylphenyl group.

Uniqueness

(2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring with both chlorophenyl and trifluoromethylphenyl groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18ClF3N2S

Molecular Weight

410.9g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C20H18ClF3N2S/c1-13(2)11-26-18(14-6-8-16(21)9-7-14)12-27-19(26)25-17-5-3-4-15(10-17)20(22,23)24/h3-10,12-13H,11H2,1-2H3

InChI Key

FTYIAVNWQCUIKG-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)CN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.